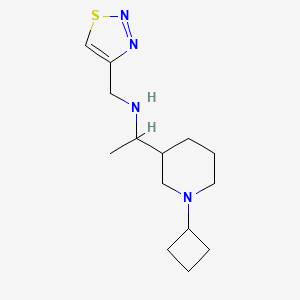
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological properties.
Mechanism of Action
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 acts as a competitive antagonist of the GABA(A) receptor, binding to the benzodiazepine site on the receptor. This results in the inhibition of the binding of benzodiazepines to the receptor, thereby reducing their effects. This compound 15-4513 has also been found to have partial agonist activity at the GABA(A) receptor, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a range of biochemical and physiological effects. It has been shown to reduce the sedative and hypnotic effects of benzodiazepines, while also increasing their anxiolytic effects. This compound 15-4513 has also been found to have anticonvulsant properties, and may be useful in the treatment of epilepsy. Additionally, this compound 15-4513 has been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to its use. This compound 15-4513 has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as pH and temperature, which may need to be carefully controlled.
Future Directions
There are several potential future directions for research on 4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513. One area of interest is in the development of new therapeutics for the treatment of anxiety and related disorders. This compound 15-4513 may be useful in the development of new drugs that target the GABA(A) receptor. Additionally, this compound 15-4513 may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of this compound 15-4513.
Synthesis Methods
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 can be synthesized using a multi-step process that involves the reaction of 3-methylphenyl isocyanate with 4-methoxybenzylamine, followed by the reaction of the resulting intermediate with tetrazole-1-yl-acetic acid. The final product is obtained by N-methylation of the amide group using methyl iodide.
Scientific Research Applications
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. This receptor is involved in a range of physiological processes, including anxiety, sedation, and muscle relaxation. This compound 15-4513 has been found to be particularly effective in reversing the sedative and hypnotic effects of benzodiazepines, which are commonly used as anxiolytics and sedatives.
properties
IUPAC Name |
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-5-4-6-14(9-12)21(2)17(23)13-7-8-16(24-3)15(10-13)22-11-18-19-20-22/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTNKMOWWQQIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)
![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)